
(4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene is a synthetic organic compound characterized by its unique structure, which includes a trifluorobutadiene moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a trifluorobutadiene derivative with a benzene derivative in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities, and additional steps such as purification and quality control are implemented to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be explored for its potential therapeutic properties. Researchers investigate its interactions with biological targets to identify possible applications in drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Methoxy-4-(1-methoxybuta-2,3-dien-2-yl)benzene)
- (4,4-Dimethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene
Uniqueness
(4,4-Diethoxy-1,1,1-trifluorobuta-2,3-dien-2-yl)benzene is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
81002-30-4 |
|---|---|
Fórmula molecular |
C14H15F3O2 |
Peso molecular |
272.26 g/mol |
InChI |
InChI=1S/C14H15F3O2/c1-3-18-13(19-4-2)10-12(14(15,16)17)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3 |
Clave InChI |
NMUMRZYUYBSBGB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=C=C(C1=CC=CC=C1)C(F)(F)F)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4,5-Triethoxy-N-[(3-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14416436.png)
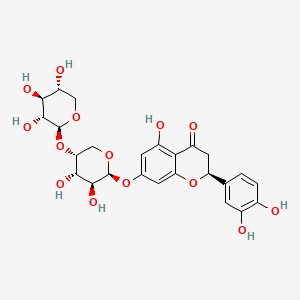
![(4-Aminophenyl)[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14416450.png)
![1-(4-Chlorophenyl)[1,2,4]triazino[6,1-a]isoquinolin-5-ium perchlorate](/img/structure/B14416454.png)
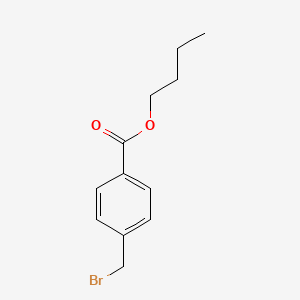
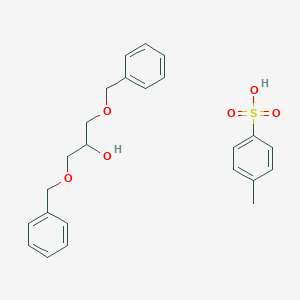
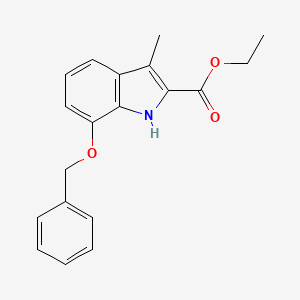

![2-[4-(Dipropylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14416478.png)


![4-Methyl-1-oxo-2-[(2,4,6-trimethylphenyl)methanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14416497.png)
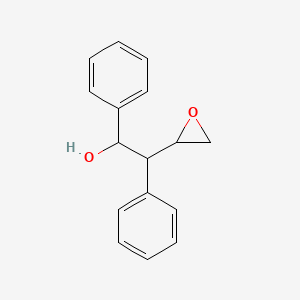
![Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-](/img/structure/B14416518.png)
